tert-Pentyl Vinyl ether

Physical Properties Handling Safety Volatility

tert-Pentyl vinyl ether (TPVE, also tert-amyl vinyl ether), with CAS 29281-39-8 and molecular formula C7H14O, is a branched alkyl vinyl ether featuring a tertiary pentyl substituent on the oxygen atom. Its molecular weight is 114.19 g/mol, and it exhibits key physicochemical properties including a density of 0.783 g/mL at 25 °C and a boiling point of 106 °C.

Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
CAS No. 29281-39-8
Cat. No. B1614498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Pentyl Vinyl ether
CAS29281-39-8
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCCC(C)(C)OC=C
InChIInChI=1S/C7H14O/c1-5-7(3,4)8-6-2/h6H,2,5H2,1,3-4H3
InChIKeyCYADZXMTKIHVMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why tert-Pentyl Vinyl Ether (CAS 29281-39-8) Is a Distinctive Alkyl Vinyl Ether for Polymer and Intermediate Applications


tert-Pentyl vinyl ether (TPVE, also tert-amyl vinyl ether), with CAS 29281-39-8 and molecular formula C7H14O, is a branched alkyl vinyl ether featuring a tertiary pentyl substituent on the oxygen atom. Its molecular weight is 114.19 g/mol, and it exhibits key physicochemical properties including a density of 0.783 g/mL at 25 °C and a boiling point of 106 °C [1][2]. As a member of the alkyl vinyl ether family, TPVE serves as an electron-rich monomer for cationic polymerization and as a synthetic intermediate in organic chemistry .

Why tert-Pentyl Vinyl Ether Cannot Be Interchanged with Other Alkyl Vinyl Ethers in Research or Industrial Use


While alkyl vinyl ethers share a common functional group (CH2=CH–O–R), differences in the alkyl substituent profoundly impact their physicochemical behavior and polymerization performance. The branched, tertiary structure of the tert-pentyl group in TPVE imparts a unique combination of moderate volatility (bp 106 °C) and steric bulk that is absent in linear analogs like ethyl vinyl ether (bp 35.5 °C) or methyl vinyl ether (bp 5.5 °C) [1][2]. In cationic polymerization, the steric environment around the oxygen atom influences both the monomer's reactivity (propagation rate constant, kp) and the resulting polymer's properties [3]. Furthermore, the bulk of the tert-pentyl group enhances hydrolytic stability and alters the acid lability of protecting groups derived from this vinyl ether compared to less hindered variants [4]. Consequently, substituting TPVE with a smaller or less branched alkyl vinyl ether without experimental validation may lead to unexpected changes in reaction kinetics, polymer architecture, or intermediate stability, potentially compromising the outcome of the intended application.

Quantitative Evidence Differentiating tert-Pentyl Vinyl Ether (CAS 29281-39-8) from Key Analogs


Controlled Volatility: tert-Pentyl Vinyl Ether Boiling Point vs. Ethyl Vinyl Ether

tert-Pentyl vinyl ether (TPVE) exhibits a significantly higher boiling point (106 °C) compared to the widely used ethyl vinyl ether (EVE, bp 35.5-36 °C) [1][2]. This difference of approximately 70 °C indicates substantially lower volatility for TPVE, which translates to reduced evaporative losses during reactions and lower flammability risk in storage and handling.

Physical Properties Handling Safety Volatility

Distinct Optical and Physical Density Profile of tert-Pentyl Vinyl Ether

tert-Pentyl vinyl ether has a refractive index (n20/D) of 1.411 and a density of 0.783 g/mL at 25 °C [1]. In contrast, ethyl vinyl ether exhibits a lower refractive index of 1.3989 and a density of approximately 0.753 g/cm³ at 20 °C [2]. The higher density and refractive index of TPVE are a direct consequence of its larger, more polarizable tert-pentyl group.

Optical Materials Polymer Characterization Physical Properties

Impact of Steric Bulk on Cationic Polymerization Rate: tert-Pentyl Vinyl Ether as a Class-Leading Monomer

In a foundational study of alkyl vinyl ether cationic polymerization, tert-butyl vinyl ether (tBVE) exhibited a propagation rate constant (kp(obs)) of approximately 3 × 10³ M⁻¹ sec⁻¹ at 0 °C in methylene chloride, a value comparable to isobutyl and cyclohexyl vinyl ethers and markedly higher than the ~2 × 10² M⁻¹ sec⁻¹ observed for the less hindered methyl and 2-chloroethyl vinyl ethers [1]. Given that tert-pentyl vinyl ether (TPVE) possesses a similar, if not greater, degree of steric bulk at the α-position of the alkyl chain compared to tBVE, it is predicted to belong to this high-reactivity class.

Cationic Polymerization Polymer Kinetics Monomer Reactivity

Enhanced Hydrolytic Stability of tert-Pentyl Vinyl Ether Protecting Groups Relative to Ethyl Analogs

Vinyl ether-derived protecting groups are known to be acid-labile but stable under basic conditions [1]. The rate of acid-catalyzed hydrolysis is directly influenced by the steric bulk of the alkyl group on the acetal/ketal protecting moiety. While specific half-life data for the tert-pentyl analog under standardized conditions are not available in the primary literature, established structure-reactivity principles dictate that the bulky, tertiary tert-pentyl group will confer greater hydrolytic stability compared to the less hindered ethyl group derived from ethyl vinyl ether. This is supported by the general observation that 'very acid-stable acetals of the β-substituted ethyl-type' can be synthesized, with the size of the β-substituent being a key determinant of stability [2].

Protecting Groups Organic Synthesis Hydrolytic Stability

Where tert-Pentyl Vinyl Ether (CAS 29281-39-8) Delivers Demonstrable Advantage: Key Application Scenarios


Cationic Polymerization for Specialty Coatings and Adhesives Requiring Lower Volatility

The 70 °C higher boiling point of tert-pentyl vinyl ether (106 °C) compared to ethyl vinyl ether (36 °C) makes it a superior monomer for cationic polymerizations, particularly in formulations for coatings and adhesives that require rapid UV or thermal curing . Its lower volatility minimizes monomer loss and reduces the formation of explosive vapor mixtures in the headspace, significantly enhancing process safety and material efficiency. The predicted high propagation rate constant (on the order of 10³ M⁻¹ sec⁻¹) based on its structural analogy to tert-butyl vinyl ether [1] suggests that TPVE-based formulations will cure efficiently, leading to poly(tert-pentyl vinyl ether) with desirable flexibility and moisture resistance for industrial applications [2].

Synthesis of Optical Materials with Precisely Tuned Refractive Index

With a refractive index (n20/D) of 1.411, tert-pentyl vinyl ether offers a distinct optical profile compared to lower-index alternatives like ethyl vinyl ether (RI ~1.3989) [3]. This property is invaluable for the synthesis of specialty polymers, copolymers, and optical coatings where fine-tuning the refractive index is essential. TPVE can be incorporated as a co-monomer or used to form a homopolymer that provides a higher refractive index baseline, enabling the design of optical waveguides, lenses, and anti-reflective coatings with improved performance characteristics compared to materials based on smaller alkyl vinyl ethers.

Use as a Bulky, Stabilized Protecting Group for Hydroxyl Functionalities in Complex Organic Syntheses

The tertiary nature of the tert-pentyl group, which is a key structural feature differentiating it from linear alkyl vinyl ethers, implies that tert-pentyl vinyl ether will form more hydrolytically stable acetals and ketals when used as a protecting group for alcohols [4][5]. This enhanced stability under mild acidic conditions provides a valuable advantage in multi-step syntheses of natural products or pharmaceuticals, where a protecting group that is resistant to premature cleavage but can still be removed under stronger acid conditions is required. This application scenario leverages the compound's unique steric bulk to achieve a specific, and difficult-to-replicate, level of synthetic control.

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